molecular formula C23H43F3N6O7 B8104529 LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

Cat. No.: B8104529
M. Wt: 572.6 g/mol
InChI Key: FULCVSARTMWAGA-SITLLQIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) is a tetrapeptide derived from the latency-associated peptide of transforming growth factor-beta (TGF-β). It acts as a competitive antagonist of TGF-β1, inhibiting the binding of thrombospondin-1 (TSP-1) to the latency-associated peptide, thus preventing the activation of TGF-β1. This compound has shown potential in alleviating renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

Major Products

The major product of the synthesis is the tetrapeptide LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA). By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) has a wide range of scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in modulating TGF-β1 activity and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects in treating fibrosis-related conditions, such as renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) exerts its effects by competitively inhibiting the binding of thrombospondin-1 to the latency-associated peptide of TGF-β1. This inhibition prevents the activation of TGF-β1, thereby reducing its pro-fibrotic and pro-inflammatory effects. The compound can cross the blood-brain barrier, making it effective in treating central nervous system-related fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) is unique due to its specific inhibition of thrombospondin-1 mediated activation of TGF-β1. This targeted mechanism allows for more precise modulation of TGF-β1 activity compared to other broad-spectrum TGF-β1 antagonists .

Properties

IUPAC Name

(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N6O5.C2HF3O2/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4;3-2(4,5)1(6)7/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30);(H,6,7)/t14-,15-,16-,17-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULCVSARTMWAGA-SITLLQIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43F3N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 2
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 3
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 4
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 5
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 6
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

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